molecular formula C21H22N2O5S2 B257387 N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-ethoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide

N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-ethoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide

Cat. No. B257387
M. Wt: 446.5 g/mol
InChI Key: OLDSAUIOINIUAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-ethoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide, also known as DTTIC, is a synthetic compound that has been widely studied for its potential therapeutic applications. DTTIC belongs to the class of isoxazolecarboxamide derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-ethoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide is not fully understood. However, studies have suggested that N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-ethoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide may exert its anti-cancer effects by inducing apoptosis, inhibiting cell cycle progression, and suppressing angiogenesis. N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-ethoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide has also been found to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-ethoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide has been found to exhibit various biochemical and physiological effects. Studies have shown that N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-ethoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide can modulate the expression of various genes involved in cellular processes such as apoptosis, cell cycle regulation, and angiogenesis. N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-ethoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide has also been found to inhibit the activity of enzymes such as matrix metalloproteinases, which are involved in tumor invasion and metastasis.

Advantages and Limitations for Lab Experiments

N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-ethoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-ethoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide is also stable and can be stored for extended periods without degradation. However, one of the limitations of N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-ethoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-ethoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide. One area of research could be the development of more efficient synthesis methods for N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-ethoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide, which could facilitate its use in larger-scale experiments. Another area of research could be the investigation of the potential use of N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-ethoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies could be conducted to elucidate the exact mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-ethoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide and to identify potential biomarkers for its therapeutic efficacy.

Synthesis Methods

The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-ethoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide involves a multi-step process that includes the reaction of 2-thienylmethylamine with 3-methyl-1,2,4-thiadiazole-5-carboxylic acid to form the intermediate compound. This intermediate is then reacted with 4-ethoxyphenyl isocyanate to form the final product, N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-ethoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide.

Scientific Research Applications

N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-ethoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been the use of N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-ethoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide as an anti-cancer agent. Studies have shown that N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-ethoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide can induce cell death in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-ethoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide has also been found to inhibit the growth and proliferation of cancer cells by targeting specific cellular pathways.

properties

Product Name

N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-ethoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide

Molecular Formula

C21H22N2O5S2

Molecular Weight

446.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-5-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H22N2O5S2/c1-2-27-17-7-5-15(6-8-17)20-12-19(22-28-20)21(24)23(13-18-4-3-10-29-18)16-9-11-30(25,26)14-16/h3-8,10,12,16H,2,9,11,13-14H2,1H3

InChI Key

OLDSAUIOINIUAC-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CS3)C4CCS(=O)(=O)C4

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CS3)C4CCS(=O)(=O)C4

Origin of Product

United States

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